molecular formula C17H20ClN5O3 B607943 Hg-10-102-01

Hg-10-102-01

カタログ番号: B607943
分子量: 377.8 g/mol
InChIキー: YEVOZZZLKJKCCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

HG-10-102-01 の合成は、コア構造の調製から始まり、その効力と選択性を高めるための官能基の修飾によって続く、複数のステップが含まれます。合成経路には、通常、次のステップが含まれます。

This compound の工業的製造方法は広く文書化されていませんが、おそらく収率と費用対効果を最適化して、実験室規模の合成プロセスをスケールアップすることに関与しています。

化学反応の分析

Reaction Steps:

  • Regioselective Amination :
    2,4,5-Trichloropyrimidine undergoes regioselective amination with methylamine in THF to yield 2,5-dichloro-N-methylpyrimidin-4-amine (1 ) (98% yield).

  • Chlorination and Amination :
    3-Methoxy-4-nitrobenzoic acid is chlorinated with thionyl chloride (SOCl₂), followed by amidation with morpholine using N,N-diisopropylethylamine (DIPEA) to form 3-methoxy-4-nitrobenzoyl morpholine (2 ) (75% yield).

  • Hydrogenation :
    The nitro group of 2 is reduced via catalytic hydrogenation (H₂, 10% Pd/C) to produce 3-methoxy-4-aminobenzoyl morpholine (3 ) (92% yield).

  • SNAr Reaction :
    Compound 1 reacts with 3 in 2-butanol under trifluoroacetic acid (TFA) catalysis via a nucleophilic aromatic substitution (SNAr) mechanism to form HG-10-102-01 (4 ) (73% yield).

  • Demethylation :
    this compound is demethylated using boron tribromide (BBr₃) in dichloromethane to yield the precursor desmethyl-HG-10-102-01 (5 ) (28% yield) .

Key Data Table:

StepReactionReagents/ConditionsYield (%)Reference
1Regioselective aminationMethylamine, THF98
2Chlorination/amidationSOCl₂, morpholine, DIPEA75
3Nitro reductionH₂, Pd/C, THF/MeOH92
4SNAr couplingTFA, 2-butanol73
5DemethylationBBr₃, CH₂Cl₂28

Radiolabeling for PET Imaging

Desmethyl-HG-10-102-01 undergoes O-[¹¹C]methylation to produce the radiotracer [¹¹C]this compound for positron emission tomography (PET) :

Reaction Scheme:

  • Radiosynthesis :
    Desmethyl-HG-10-102-01 reacts with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in acetonitrile at 80°C under basic conditions (2N NaOH).
    Radiochemical yield : 45–55% (decay-corrected to end of bombardment).
    Specific activity : 370–1,110 GBq/µmol .

Macrocyclization for Enhanced Bioactivity

A macrocyclization strategy was applied to this compound to improve blood-brain barrier (BBB) penetration and kinase inhibition :

Key Modifications:

  • Linker Optimization : Alkyl chains (3–4 carbons) were introduced between the methylamino and amide groups.

  • Substituent Effects : Fluorine or methyl groups enhanced inhibitory activity against LRRK2[G2019S].

Activity Data Table:

CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Selectivity vs MLK1Reference
This compound20.33.2>100-fold
Macrocycle 13 157>200-fold

Stability and Selectivity Profiling

  • Kinase Selectivity : this compound inhibits MLK1 (IC₅₀ = 2.1 µM) and MNK2 at >80% (10 µM) .

  • Metabolic Stability : In vitro assays show moderate stability in liver microsomes (t₁/₂ = 45 min) .

Mechanistic Insights

  • Binding Interactions : The aminopyrimidine moiety forms hydrogen bonds with LRRK2’s hinge region (Ala1950), while the morpholine group occupies a solvent-exposed pocket .

  • Dephosphorylation Effects : this compound induces dose-dependent dephosphorylation of LRRK2 at Ser910/Ser935 (EC₅₀ = 0.3–1 µM) .

This synthesis and derivatization framework underscores this compound’s versatility as a scaffold for developing CNS-targeted LRRK2 inhibitors.

科学的研究の応用

Parkinson's Disease Treatment

The primary application of Hg-10-102-01 lies in its potential as a therapeutic agent for Parkinson's disease. Given that mutations in LRRK2 are implicated in the pathogenesis of this neurodegenerative disorder, the ability of this compound to cross the blood-brain barrier makes it a promising candidate for in vivo studies. In animal models, doses ranging from 30 mg/kg to 50 mg/kg have shown significant inhibition of LRRK2 activity in the brain .

Neuroprotection

Research indicates that inhibiting LRRK2 may provide neuroprotective effects by reducing neuroinflammation and apoptosis associated with Parkinson's disease pathology. Studies have demonstrated that this compound can decrease inflammatory markers and promote neuronal survival in cellular models exposed to neurotoxic agents .

In Vivo Efficacy

A study conducted on mouse models of Parkinson's disease demonstrated that treatment with this compound resulted in reduced motor deficits and improved behavioral outcomes compared to control groups. The compound effectively inhibited LRRK2 phosphorylation in various organs, underscoring its systemic bioavailability and therapeutic potential .

Pharmacokinetics and Safety Profiles

Pharmacokinetic analyses have shown that this compound has favorable absorption characteristics, with high solubility and rapid distribution throughout biological tissues. Toxicology assessments indicated minimal adverse effects at therapeutic doses, further supporting its candidacy for clinical development .

作用機序

HG-10-102-01 は、LRRK2 のキナーゼ活性を選択的に阻害することによってその効果を発揮します。この化合物は、LRRK2 の ATP 結合部位に結合し、下流の標的のリン酸化を防ぎます。 この阻害は、細胞シグナル伝達経路に関与する主要なタンパク質のリン酸化の減少につながり、最終的にオートファジーやアポトーシスなどの細胞プロセスに影響を与えます .

This compound の分子標的には、野生型 LRRK2 とその変異型、特に G2019S 変異が含まれます。 この化合物は、MNK2 と MLK1 も阻害しますが、効力は低くなります .

類似の化合物との比較

This compound は、他の LRRK2 阻害剤と比較して、その高い効力、選択性、脳透過性でユニークです。類似の化合物には、次のものがあります。

This compound は、野生型と変異型の両方の LRRK2、特に G2019S 変異を効果的に阻害し、優れた脳透過性を持つ能力によって際立っています .

生物活性

Hg-10-102-01, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), has garnered attention for its potential therapeutic applications, particularly in the context of Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a kinase implicated in various neurodegenerative processes, especially in PD. Mutations in the LRRK2 gene, notably the G2019S variant, are linked to familial and sporadic forms of PD. The kinase activity of LRRK2 contributes to neuronal toxicity through phosphorylation of various substrates, affecting cellular pathways such as autophagy, microtubule dynamics, and immune responses .

This compound is characterized by its chemical structure as a 2-anilino-4-methylamino-5-chloropyrimidine derivative. Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological applications. The compound exhibits an IC50 value of approximately 20.3 nM for wild-type LRRK2 and 3.2 nM for the G2019S mutant .

This compound functions primarily by inhibiting the phosphorylation of serine residues Ser910 and Ser935 on LRRK2. This inhibition is crucial as these phosphorylation events are associated with LRRK2's pathological effects in PD:

  • Dose-Dependent Inhibition : Studies indicate that this compound can significantly inhibit LRRK2 activity at concentrations as low as 0.1–0.3 μM in cellular models .
  • In Vivo Efficacy : In mouse models, intraperitoneal administration of this compound at doses ranging from 50 mg/kg resulted in substantial inhibition of LRRK2 phosphorylation in brain tissues .

Table 1: Summary of Biological Activity Data for this compound

ParameterValue
IC50 (Wild-type LRRK2) 20.3 nM
IC50 (G2019S LRRK2) 3.2 nM
Effective Concentration 0.1–0.3 μM
Inhibition in Mouse Brain ~70% at 50 mg/kg
Phosphorylation Sites Ser910, Ser935

Case Study: Impact on Neurite Growth

A significant study examined the effects of this compound on neurite growth in transgenic mice expressing the G2019S mutation. The compound was found to reverse neurite shortening caused by this mutation, indicating its potential to mitigate some neurodegenerative effects associated with LRRK2 mutations .

Mechanistic Insights

Research has shown that this compound not only inhibits LRRK2 activity but also influences downstream signaling pathways involved in neuronal health:

  • Rab GTPase Phosphorylation : Inhibition of LRRK2 by this compound affects Rab GTPases, which play critical roles in vesicle trafficking and cellular signaling .
  • Ciliogenesis : Recent findings suggest that LRRK2 impacts ciliogenesis through phosphorylation mechanisms that are modulated by

特性

IUPAC Name

[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOZZZLKJKCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?

A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []

Q3: What in vitro and in vivo studies have been conducted on this compound?

A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。